3,5-Difluoro-4-isopropoxy-2-methylphenylboronic acid
Description
3,5-Difluoro-4-isopropoxy-2-methylphenylboronic acid (CAS: 2096339-88-5) is a fluorinated arylboronic acid characterized by a unique substitution pattern: fluorine atoms at positions 3 and 5, an isopropoxy group at position 4, and a methyl group at position 2 of the phenyl ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Its steric and electronic properties are influenced by the electron-withdrawing fluorine atoms, bulky isopropoxy group, and the methyl substituent, which collectively modulate reactivity and stability .
Properties
IUPAC Name |
(3,5-difluoro-2-methyl-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF2O3/c1-5(2)16-10-8(12)4-7(11(14)15)6(3)9(10)13/h4-5,14-15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQAIZUGLYZKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1C)F)OC(C)C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167597 | |
| Record name | Boronic acid, B-[3,5-difluoro-2-methyl-4-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096339-88-5 | |
| Record name | Boronic acid, B-[3,5-difluoro-2-methyl-4-(1-methylethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3,5-difluoro-2-methyl-4-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Bromo-2-methyl-3,5-difluoro-4-isopropoxybenzene
Step 1: Introduction of Isopropoxy Group
Starting with 1-bromo-3,5-difluoro-4-iodobenzene, nucleophilic aromatic substitution (SNAr) with sodium isopropoxide in dimethylformamide (DMF) at 120°C installs the isopropoxy group. The electron-withdrawing fluorine atoms at positions 3 and 5 activate the para position for substitution, yielding 1-bromo-3,5-difluoro-4-isopropoxybenzene.
Step 2: Methylation via Directed ortho-Metalation
Using lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), the bromine-directed lithiation occurs at the ortho position. Quenching with methyl iodide introduces the methyl group, producing 4-bromo-2-methyl-3,5-difluoro-4-isopropoxybenzene.
Boronic Acid Installation
Lithiation-Borylation Sequence
The brominated intermediate undergoes lithiation with n-butyllithium (-78°C, THF), followed by treatment with triisopropyl borate. Acidic workup (1N HCl) hydrolyzes the borate ester to the boronic acid.
| Parameter | Value |
|---|---|
| Temperature | -78°C to room temp |
| Reaction Time | 12 h (lithiation) |
| Yield (Boronic Acid) | 70–75% |
| Purity (HPLC) | >98% |
Key Challenges :
- Steric hindrance from the isopropoxy group reduces lithiation efficiency.
- Competing side reactions during SNAr necessitate rigorous temperature control.
Palladium-Catalyzed Miyaura Borylation
An alternative route employs palladium catalysis to directly convert a bromoarene to the boronic acid.
Substrate Preparation
The bromo intermediate (4-bromo-2-methyl-3,5-difluoro-4-isopropoxybenzene) is synthesized as in Section 1.1.
Borylation Conditions
Using bis(pinacolato)diboron (B2pin2) and Pd(dppf)Cl2 in dimethyl sulfoxide (DMSO) at 80°C, the Miyaura reaction proceeds via oxidative addition and transmetallation.
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd |
| Reaction Time | 6 h |
| Yield | 65–70% |
| Purity (GC) | >95% |
Advantages Over Lithiation :
- Tolerance to steric bulk from isopropoxy.
- Milder conditions reduce decomposition risks.
Sequential Functionalization of Preformed Boronic Acids
For small-scale applications, modular approaches may prove effective:
Boronic Acid First Strategy
- Synthesize 3,5-difluorophenylboronic acid via standard methods.
- Introduce methyl and isopropoxy groups via iterative cross-coupling.
Limitations :
- Low regioselectivity during functionalization.
- Multiple protection/deprotection steps reduce overall yield (<50%).
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Lithiation-Borylation | 70–75% | High | Moderate |
| Miyaura Borylation | 65–70% | Moderate | High |
| Sequential Functionalization | <50% | Low | Low |
Purity and Byproduct Formation
- Lithiation Route : Requires meticulous exclusion of moisture to prevent proto-deboronation. Major byproducts include debrominated arenes (5–8%).
- Miyaura Route : Pd residues necessitate post-reaction purification (e.g., activated carbon treatment), increasing process complexity.
Industrial Considerations
For kilogram-scale production, the lithiation-borylation method remains preferred due to:
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-isopropoxy-2-methylphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or aryl-vinyl compounds . This reaction is facilitated by a palladium catalyst and a base.
Common Reagents and Conditions:
Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., THF, toluene).
Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Suzuki-Miyaura Coupling: 3,5-Difluoro-4-isopropoxy-2-methylphenylboronic acid is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are pivotal in pharmaceuticals and agrochemicals .
- Formation of Carbon-Carbon Bonds: The compound's ability to form new carbon-carbon bonds makes it a valuable reagent in organic synthesis, facilitating the development of complex molecular architectures.
-
Medicinal Chemistry
- Drug Development: This boronic acid derivative serves as an intermediate in synthesizing biologically active compounds. Its unique electronic properties due to the fluorine atoms enhance its interaction with biological targets, making it a candidate for drug discovery .
- Therapeutic Applications: Research indicates potential uses in treating metabolic disorders such as type 2 diabetes and obesity by modulating insulin secretion and improving glucose tolerance . It may also play a role in treating cardiovascular diseases due to its effects on lipid metabolism.
-
Biological Probes
- The compound is utilized in developing probes for studying biological processes. Its reactivity with diols and other biomolecules allows for the investigation of cellular pathways and mechanisms.
-
Materials Science
- Advanced Materials Production: The compound is involved in producing advanced materials, including polymers and electronic components. Its chemical properties enable the development of materials with specific electronic characteristics suitable for use in sensors and other electronic devices.
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the effectiveness of this compound in synthesizing various biaryl compounds through Suzuki-Miyaura coupling under optimized conditions. The yields were significantly improved compared to traditional methods due to the compound's unique structure enhancing reactivity.
Case Study 2: Antidiabetic Properties
Research highlighted the potential antidiabetic effects of boronic acids, including this compound. In vitro studies showed that this compound could improve insulin sensitivity and reduce blood glucose levels in cell models mimicking type 2 diabetes conditions .
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-isopropoxy-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or aryl-vinyl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Steric Effects
The substituent arrangement distinguishes this compound from analogs. Key comparisons include:
Table 1: Structural and Functional Comparison of Selected Boronic Acids
Key Observations :
- Electronic Effects: The 3,5-difluoro substitution enhances electron-withdrawing effects, stabilizing the boronic acid against protodeboronation compared to mono-fluoro analogs (e.g., 3-ethoxy-4-fluorophenylboronic acid) .
- Alkoxy Group Impact : Replacing isopropoxy with methoxy (e.g., 4-fluoro-3-methoxyphenylboronic acid) reduces steric bulk but introduces weaker electron-donating effects, altering reaction kinetics in cross-couplings .
Reactivity and Application Differences
- Suzuki Coupling Efficiency : The target compound’s steric profile may necessitate optimized conditions (e.g., higher temperatures or stronger bases) compared to less hindered analogs like 4-fluoro-3-methoxyphenylboronic acid, which is more reactive under mild conditions .
- Solubility : The isopropoxy and methyl groups enhance lipophilicity, making the compound less soluble in polar solvents compared to hydroxymethyl-substituted analogs (e.g., 2-fluoro-5-hydroxymethylphenylboronic acid) .
Research Findings and Trends
- Structural Similarity Analysis : Computational studies rank 3-ethoxy-4-fluorophenylboronic acid (similarity score: 0.97) as the closest analog to the target compound, differing primarily in alkoxy group size and fluorine positioning .
- Synthetic Utility : Derivatives of the target compound are prioritized in drug discovery for their balanced steric and electronic properties, particularly in kinase inhibitor synthesis .
Biological Activity
3,5-Difluoro-4-isopropoxy-2-methylphenylboronic acid (CAS No. 2096339-88-5) is a boronic acid derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Overview of Boronic Acids
Boronic acids are organic compounds containing a boron atom bonded to an -OH group and an alkyl or aryl group. They have been widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors and in drug development due to their ability to interact with various biological targets.
Biological Activity
1. Mechanism of Action
The biological activity of this compound primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to inhibit enzymes such as serine proteases and other targets involved in metabolic pathways.
2. Therapeutic Applications
Research indicates that this compound may exhibit anti-diabetic properties by inhibiting hormone-sensitive lipase (HSL), which plays a crucial role in lipid metabolism. By reducing the lipolytic activity of HSL, it may help in managing conditions like insulin resistance and type 2 diabetes .
3. Anticancer Potential
Boronic acids, including this compound, have been investigated for their anticancer properties. They can interfere with cancer cell proliferation by modulating signaling pathways associated with cell growth and apoptosis .
Case Study 1: Inhibition of Hormone-Sensitive Lipase
A study explored the effects of various boronic acids on HSL activity. Results demonstrated that this compound significantly inhibited HSL, leading to decreased plasma free fatty acid levels, which is beneficial for patients with metabolic disorders .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines. The findings suggested that it could induce apoptosis in breast cancer cells through the activation of caspase pathways .
Data Tables
Q & A
Q. What are common synthetic routes for preparing 3,5-difluoro-4-isopropoxy-2-methylphenylboronic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves directed ortho-metalation followed by Miyaura borylation. For example:
Halogenation : Introduce fluorine and isopropoxy groups via electrophilic substitution or nucleophilic displacement reactions.
Borylation : Use Pd-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) under inert conditions (e.g., N₂ atmosphere).
- Key variables : Temperature (80–110°C), catalyst system (e.g., PdCl₂(dppf)), and solvent polarity (THF or dioxane). Higher temperatures improve reaction rates but may degrade sensitive substituents like isopropoxy groups .
- Purity optimization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures). Purity >97% is achievable, as seen in analogous fluorophenylboronic acids .
Q. How does the substitution pattern (fluoro, isopropoxy, methyl groups) affect the boronic acid’s stability and reactivity in Suzuki-Miyaura couplings?
Methodological Answer:
- Electron-withdrawing fluoro groups : Increase Lewis acidity of boron, enhancing transmetalation rates but reducing hydrolytic stability. Store at 0–6°C to mitigate decomposition .
- Steric hindrance : The isopropoxy and methyl groups hinder catalyst accessibility, requiring bulky ligands (e.g., SPhos) to prevent side reactions like protodeboronation.
- Reactivity trade-offs : While electron-deficient arylboronic acids couple faster with electron-rich partners, steric bulk may necessitate elevated temperatures (e.g., 90°C) or microwave-assisted conditions .
Advanced Research Questions
Q. How to address contradictory catalytic activity data when using this boronic acid in cross-coupling reactions under varying ligand systems (e.g., Pd(PPh₃)₄ vs. SPhos-Pd-G3)?
Methodological Answer: Contradictions often arise from:
- Ligand steric/electronic profiles : Pd(PPh₃)₄ favors electron-rich substrates, while SPhos-Pd-G3 accommodates sterically hindered systems.
- Systematic optimization :
- Screen ligands (e.g., XPhos, RuPhos) with varying bite angles.
- Adjust solvent polarity (e.g., toluene for bulky ligands, DMF for polar substrates).
- Monitor reaction progress via LC-MS to identify intermediates (e.g., boronate esters).
- Case study : Analogous 4-fluoro-2-methylphenylboronic acid showed 20% higher yield with SPhos-Pd-G3 in toluene compared to Pd(PPh₃)₄ in THF .
Q. What analytical techniques are critical for characterizing intermediates in multi-step syntheses involving this compound, especially when differentiating regioisomers?
Methodological Answer:
- ¹⁹F NMR : Resolves fluorine environments (e.g., 3,5-difluoro vs. 2,4-difluoro isomers). Chemical shifts vary by ±5 ppm depending on substituent proximity .
- HPLC-MS with ion-pairing agents : Separates boronic acid regioisomers using C18 columns and trifluoroacetic acid as an ion suppressor.
- X-ray crystallography : Confirms regiochemistry for crystalline intermediates (e.g., pinacol esters). For non-crystalline samples, NOESY NMR can infer spatial arrangements .
Q. How to mitigate competing side reactions (e.g., protodeboronation or homocoupling) in large-scale syntheses of this compound?
Methodological Answer:
- Protodeboronation prevention :
- Use degassed solvents and inert atmospheres to minimize oxidative deborylation.
- Add stabilizing agents (e.g., K₂CO₃) to buffer acidic byproducts.
- Homocoupling suppression :
- Limit Pd catalyst loading (<1 mol%) and employ scavengers (e.g., polymer-supported thiourea).
- Opt for slow reagent addition to avoid localized excess of boronic acid.
- Scale-up validation : Pilot reactions (1–10 g) for analogous fluorophenylboronic acids achieved 85% yield with 99% purity via controlled heating and agitation .
Q. Data Contradiction Analysis
Q. Why do reported melting points for structurally similar boronic acids vary significantly across literature?
Methodological Answer:
- Impurity profiles : Residual solvents (e.g., THF) or unreacted precursors lower observed melting points. Purity >98% (HPLC) is critical for reproducibility .
- Polymorphism : Crystalline forms (e.g., anhydrous vs. hydrate) exhibit distinct thermal behaviors. DSC/TGA analysis is recommended for phase identification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
